molecular formula C11H14BrN3O2 B1439713 N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide CAS No. 1142192-46-8

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Cat. No. B1439713
CAS RN: 1142192-46-8
M. Wt: 300.15 g/mol
InChI Key: IXPCJOHCTBBFPK-MKMNVTDBSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can vary greatly depending on the functional groups attached to the pyridine ring. For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate, which is formed at a maximum rate between pH 4 and 8 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, its use in Suzuki–Miyaura coupling reactions allows for the creation of complex molecules that could act as potent pharmaceutical agents .

Agriculture: Crop Protection and Growth Regulation

In the agricultural sector, derivatives of this compound could be synthesized to create novel pesticides or herbicides. The bromine atom present in the compound provides a reactive site for further functionalization, which is crucial in designing compounds with specific modes of action against pests .

Material Science: Advanced Material Synthesis

The compound’s potential in material science lies in its ability to act as a building block for polymers or small molecules that have unique physical properties. These materials could be used in creating new types of coatings, adhesives, or even electronic components .

Environmental Science: Pollution Remediation

Derivatives of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide could be explored for their ability to bind to and neutralize environmental pollutants. The compound’s structure might allow it to interact with specific contaminants, aiding in their breakdown or removal from ecosystems .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be utilized to study enzyme mechanisms. By designing derivatives that can inhibit specific enzymes, researchers can gain insights into the biochemical pathways within organisms and potentially identify targets for drug development .

Pharmacology: Development of Diagnostic Agents

In pharmacology, the compound’s derivatives could be tagged with radioactive isotopes or fluorescent markers to create diagnostic agents. These agents could be used in imaging techniques to diagnose diseases or monitor the efficacy of therapeutic interventions .

Future Directions

The field of pyridine derivatives is vast and continues to grow, with new compounds being synthesized and studied for their potential applications in various fields such as medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyridine derivatives, their properties, and potential applications.

properties

IUPAC Name

N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPCJOHCTBBFPK-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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